molecular formula C19H16N2O6 B2567448 5-(4-methoxy-2-nitrophenyl)-N-(4-methoxyphenyl)furan-2-carboxamide CAS No. 887347-80-0

5-(4-methoxy-2-nitrophenyl)-N-(4-methoxyphenyl)furan-2-carboxamide

Cat. No. B2567448
CAS RN: 887347-80-0
M. Wt: 368.345
InChI Key: DKAMGRPRXGRCMQ-UHFFFAOYSA-N
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Description

5-(4-methoxy-2-nitrophenyl)-N-(4-methoxyphenyl)furan-2-carboxamide, also known as MNMC, is a synthetic compound that has gained attention in the field of medicinal chemistry due to its potential therapeutic applications. MNMC belongs to the class of nitroaromatic compounds, which have been extensively studied for their biological activities.

Scientific Research Applications

Conversion of Plant Biomass to Furan Derivatives

Furan derivatives, like 5-Hydroxymethylfurfural (HMF) and its derivatives, are pivotal in converting plant biomass into valuable chemicals for the chemical industry. These derivatives serve as alternative feedstocks, potentially replacing non-renewable hydrocarbon sources. The synthesis of HMF from plant feedstocks and its use in producing monomers, polymers, fuels, solvents, and pharmaceuticals highlight the versatility and sustainability of furan derivatives in scientific research and industrial applications (Chernyshev et al., 2017).

Biocatalytic Valorization of Furans

The inherent instability of biogenic furans like furfural and 5-hydroxymethylfurfural poses challenges for their synthetic modifications. Biocatalysis offers a high-selectivity and environmentally friendly alternative for upgrading furans, supporting the sustainable production of chemicals and materials from renewable resources. This approach demonstrates the potential for biocatalytic processes in enhancing the ecological footprint of furan valorization (Domínguez de María & Guajardo, 2017).

Catalytic Conversion of Carbohydrates to Furanic Derivatives

Choline chloride has been explored as a solvent in the conversion of carbohydrates to furanic derivatives like 5-hydroxymethylfurfural (HMF) and furfural. This solvent can enhance selectivity towards HMF by a stabilizing effect and allows the conversion of highly concentrated feeds. The review of studies in this area presents the advantages and challenges of using choline chloride, highlighting the need for improved product extraction methods from these solvent systems (Jérôme & Vigier, 2017).

Intermolecular Diels-Alder Cycloadditions of Furfural-Based Chemicals

The Diels-Alder reaction involving furanic compounds derived from renewable resources is crucial for the production of fine chemicals and materials. Furfural and 5-hydroxymethylfurfural, obtained from plant biomass, are key biobased furans acting as "platform chemicals." This review underscores the significance of the Diels-Alder reaction in green chemistry, offering an atom-economic pathway for synthesizing valuable products from biobased furans (Galkin & Ananikov, 2021).

properties

IUPAC Name

5-(4-methoxy-2-nitrophenyl)-N-(4-methoxyphenyl)furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N2O6/c1-25-13-5-3-12(4-6-13)20-19(22)18-10-9-17(27-18)15-8-7-14(26-2)11-16(15)21(23)24/h3-11H,1-2H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKAMGRPRXGRCMQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)C2=CC=C(O2)C3=C(C=C(C=C3)OC)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(4-methoxy-2-nitrophenyl)-N-(4-methoxyphenyl)furan-2-carboxamide

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